2-chloro-4-fluoro-N-2-pyrazinylbenzamide

Description

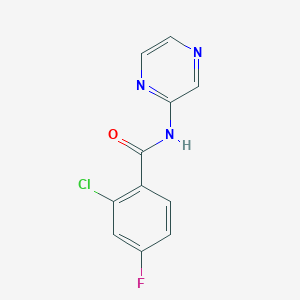

2-Chloro-4-fluoro-N-2-pyrazinylbenzamide is a benzamide derivative characterized by a chloro substituent at the 2-position, a fluoro group at the 4-position of the benzene ring, and a pyrazinyl group attached via an amide linkage. This compound’s structure combines halogenated aromatic moieties with a nitrogen-rich heterocycle, making it a candidate for exploration in medicinal chemistry and materials science. The chloro and fluoro groups enhance lipophilicity and metabolic stability, while the pyrazine ring may contribute to hydrogen bonding or π-π stacking interactions in biological or crystalline environments .

Properties

IUPAC Name |

2-chloro-4-fluoro-N-pyrazin-2-ylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClFN3O/c12-9-5-7(13)1-2-8(9)11(17)16-10-6-14-3-4-15-10/h1-6H,(H,15,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZROBENPNYBZAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Cl)C(=O)NC2=NC=CN=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClFN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>37.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47199113 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural analogs of 2-chloro-4-fluoro-N-2-pyrazinylbenzamide, emphasizing differences in substituents, heterocyclic systems, and inferred properties:

Key Comparisons:

Heterocyclic Influence: Pyrazine (target compound) vs. Pyridine analogs may exhibit weaker binding due to reduced polarity . Pyridazine-pyrrole hybrid (): The extended side chain introduces steric bulk and additional H-bonding sites, which could improve selectivity but reduce bioavailability .

Substituent Effects :

- Nitro vs. chloro/fluoro (): Nitro groups in 4-chloro-2-nitrobenzoic acid increase acidity and hydrogen-bonding capacity compared to the target’s halogenated benzamide, influencing crystallization behavior .

- Boronic acid (): Used primarily as a synthetic intermediate, lacking the amide group’s stability and target affinity .

Research Findings and Data

- Synthetic Accessibility: The target compound can be synthesized via amide coupling between 2-chloro-4-fluorobenzoic acid derivatives and 2-aminopyrazine, a route analogous to methods described for related benzamides (e.g., ) .

- Crystallography : Pyrazine-containing compounds (e.g., ) form co-crystals via N–H···O/N interactions, suggesting similar solid-state behavior for the target compound .

- Biological Activity : While direct data are unavailable, pyrazine-based benzamides are frequently explored as kinase inhibitors, leveraging their H-bonding capacity. Chloro/fluoro substituents may enhance membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.